molecular formula C30H22O7 B192053 Palmidin C CAS No. 17177-86-5

Palmidin C

Cat. No.: B192053
CAS No.: 17177-86-5
M. Wt: 494.5 g/mol
InChI Key: VUUFXTUVVIEIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmidin c belongs to the class of organic compounds known as anthracenes. These are organic compounds containing a system of three linearly fused benzene rings. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17177-86-5

Molecular Formula

C30H22O7

Molecular Weight

494.5 g/mol

IUPAC Name

10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one

InChI

InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3

InChI Key

VUUFXTUVVIEIMH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O

Other CAS No.

17177-86-5

Origin of Product

United States

Foundational & Exploratory

Palmidin C: A Technical Guide to its Natural Sources, Isolation, and Putative Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmidin C, a bianthrone anthraquinone derivative, is a naturally occurring compound with potential therapeutic and cosmeceutical applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its putative biological activities, with a focus on its role in collagen synthesis. Quantitative data from relevant studies are summarized, and experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, primarily within the roots and rhizomes of species belonging to the Rheum and Rumex genera. It is a dianthrone composed of two anthraquinone units: chrysophanol and emodin.

The most significant natural sources of this compound include:

  • Rheum palmatum (Chinese Rhubarb): This is one of the most well-documented sources of this compound and other related anthraquinones.[1][2][3] The roots and rhizomes of this plant have been used for centuries in traditional Chinese medicine.[1]

  • Rumex abyssinicus : This plant is another documented natural source of this compound.[4]

While this compound itself is a specific target, its presence is often discussed in the broader context of hydroxyanthracene derivatives in these plants. The total content of these derivatives in rhubarb root can range from 3% to 12%, with dianthrone glycosides like sennosides making up 10-25% of this fraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following sections detail a generalized experimental protocol based on established methods for isolating anthraquinones and dianthrones from Rheum species.

Extraction

The initial step involves the extraction of this compound and other related compounds from the dried and powdered plant material.

Experimental Protocol: Solvent Extraction

  • Plant Material Preparation: Dried rhizomes of Rheum palmatum are ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Selection: Methanol or ethanol are commonly used solvents for the extraction of anthraquinones.[5] Acidification with hydrochloric acid or acetic acid can be employed to facilitate the hydrolysis of anthraquinone glycosides to their aglycone forms, potentially increasing the yield of compounds like this compound.

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol. The extraction is typically run for 6-8 hours.

    • Ultrasonic-Assisted Extraction (UAE): This method can improve extraction efficiency and reduce extraction time. The powdered plant material is suspended in the solvent and subjected to ultrasonication for 30-60 minutes.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Experimental Protocol: Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or chloroform).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 365 nm). Fractions containing compounds with similar Rf values to standard anthraquinones are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • The enriched fractions from the silica gel column are subjected to preparative HPLC for the final purification of this compound.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small percentage of formic acid or phosphoric acid to improve peak shape, is employed. A typical gradient might be from 40% methanol in water to 90% methanol in water over 40 minutes.

    • Detection: A UV-Vis or Diode Array Detector (DAD) is used for monitoring the elution of compounds, typically at wavelengths of 254 nm and 435 nm for anthraquinones.

    • Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the purity is assessed by analytical HPLC.

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Infrared (IR) spectroscopy.

Quantitative Data

Compound/FractionPlant SourceExtraction MethodPurification MethodYield/ContentReference
Total Hydroxyanthracene DerivativesRheum palmatumNot specifiedNot specified2.2% (as rhein)European Pharmacopoeia
EmodinRheum palmatumUltrasonic-assisted extractionHPLC1.08-2.04 mg/g[6]
Aloe-emodinRheum palmatumUltrasonic-assisted extractionHPLC0.65-1.16 mg/g[6]
RheinRheum palmatumUltrasonic-assisted extractionHPLC0.70-2.90 mg/g[6]

Putative Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its biological activity can be inferred from its constituent molecules, chrysophanol and emodin, and its reported effects on skin cells. This compound has been noted for its potential to promote collagen synthesis.

Proposed Signaling Pathway for Collagen Synthesis

The synthesis of type I collagen is a complex process regulated by multiple signaling pathways. A key pathway is the Transforming Growth Factor-beta (TGF-β)/Smad pathway. Based on the known activities of anthraquinones, a putative signaling pathway for this compound-induced collagen synthesis is proposed below.

Palmidin_C_Collagen_Synthesis cluster_Nucleus Nucleus Palmidin_C This compound Cell_Membrane Cell Membrane Receptor Cell Surface Receptor Palmidin_C->Receptor Binds Intracellular_Signaling Intracellular Signaling Cascade (e.g., Akt, ERK) Receptor->Intracellular_Signaling Activates TGF_beta_Smad TGF-β/Smad Pathway Activation Intracellular_Signaling->TGF_beta_Smad Nucleus Nucleus Transcription_Factors Activation of Transcription Factors (e.g., AP-1, Sp1) TGF_beta_Smad->Transcription_Factors Collagen_Gene Collagen Gene (COL1A1, COL1A2) Transcription Transcription_Factors->Collagen_Gene Procollagen_Synthesis Procollagen Synthesis Collagen_Gene->Procollagen_Synthesis Collagen_I Type I Collagen Procollagen_Synthesis->Collagen_I

Putative signaling pathway for this compound-induced collagen synthesis.

This proposed pathway suggests that this compound may interact with cell surface receptors, leading to the activation of intracellular signaling cascades such as the Akt and ERK pathways, which have been associated with its constituent, chrysophanol. These cascades could then converge on and activate the TGF-β/Smad pathway, a central regulator of collagen gene expression. This leads to the activation of transcription factors that drive the transcription of collagen genes, ultimately resulting in increased synthesis of type I collagen.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound from Rheum palmatum.

Palmidin_C_Isolation_Workflow Start Dried Rheum palmatum Rhizomes Grinding Grinding Start->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection & TLC Analysis Column_Chromatography->Fractionation Enriched_Fraction This compound Enriched Fraction Fractionation->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Purification Peak Fraction Collection & Purity Check Prep_HPLC->Purification Pure_Palmidin_C Pure this compound Purification->Pure_Palmidin_C Analysis Structural Elucidation (MS, NMR, IR) Pure_Palmidin_C->Analysis Final_Product Characterized this compound Analysis->Final_Product

Workflow for the isolation and purification of this compound.

Conclusion

This compound is a promising natural product with potential applications in medicine and cosmetics. This guide provides a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. While further research is needed to fully elucidate the specific signaling pathways modulated by this compound, the information presented here, based on its constituent parts and known biological effects, offers a solid foundation for future investigations. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to isolate and study this intriguing bianthrone.

References

The Palmidin C Biosynthesis Pathway in Rheum palmatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheum palmatum, commonly known as Chinese Rhubarb, is a rich source of bioactive secondary metabolites, including the bianthraquinone Palmidin C. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, compiling available research to offer a comprehensive resource for its study and potential applications in drug development. This compound is a symmetrical bianthraquinone, formed from the coupling of two anthraquinone monomers: chrysophanol and emodin. While the biosynthesis of its precursor molecules is relatively well-understood, the specific enzymatic machinery responsible for their dimerization in Rheum palmatum remains an area of active investigation. This document outlines the known and hypothesized steps of the pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

I. The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

  • Formation of Anthraquinone Monomers (Polyketide Pathway): The initial phase involves the synthesis of the anthraquinone building blocks, chrysophanol and emodin, through the polyketide pathway. This pathway is a common route for the biosynthesis of aromatic compounds in plants.

  • Oxidative Dimerization of Anthraquinone Monomers: The second, and less characterized, stage is the coupling of chrysophanol and emodin to form the dimeric this compound. This is hypothesized to be an oxidative process catalyzed by specific enzymes.

Stage 1: Biosynthesis of Chrysophanol and Emodin via the Polyketide Pathway

The biosynthesis of emodin-type anthraquinones in Rheum species initiates from the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form an anthrone nucleus, which is then further modified to yield chrysophanol and emodin.

Palmidin_C_Monomer_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 7x Malonyl-CoA malonyl_coa->pks polyketide Poly-β-keto Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization anthrone Anthrone Intermediate cyclization->anthrone modification Hydroxylation & Other Modifications anthrone->modification chrysophanol Chrysophanol modification->chrysophanol emodin Emodin modification->emodin

Caption: Biosynthesis of anthraquinone monomers in Rheum palmatum.

Stage 2: Hypothesized Oxidative Dimerization to this compound

The final step in this compound biosynthesis is the dimerization of one molecule of chrysophanol and one molecule of emodin. While the precise enzymatic mechanism in Rheum palmatum has not been definitively elucidated, it is widely hypothesized to be an oxidative coupling reaction. This type of reaction is often catalyzed by peroxidases in plants. The proposed mechanism involves the generation of radical intermediates from the anthraquinone monomers, which then couple to form the bianthraquinone structure of this compound.

Palmidin_C_Dimerization chrysophanol Chrysophanol peroxidase Peroxidase (Hypothesized) chrysophanol->peroxidase emodin Emodin emodin->peroxidase radicals Anthraquinone Radicals peroxidase->radicals coupling Oxidative Coupling radicals->coupling palmidin_c This compound coupling->palmidin_c

Caption: Hypothesized oxidative dimerization pathway to this compound.

II. Quantitative Data

Quantitative analysis of this compound and its precursors in Rheum palmatum is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of herbal preparations. The following table summarizes available data on the content of relevant anthraquinones in Rheum palmatum roots. It is important to note that the concentration of these compounds can vary significantly depending on the plant's age, growing conditions, and post-harvest processing.

CompoundConcentration Range (mg/g dry weight)Analytical MethodReference
Chrysophanol 0.5 - 2.5HPLC-UV[1][2]
Emodin 0.8 - 3.0HPLC-UV[1][2]
This compound Data not available--

III. Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Extraction and Quantification of Anthraquinones (HPLC)

This protocol describes the extraction and quantification of chrysophanol, emodin, and this compound from Rheum palmatum root material using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow start Start: Dried Rheum palmatum Root Powder extraction Methanol Extraction (Sonication or Reflux) start->extraction filtration Filtration extraction->filtration concentration Evaporation to Dryness filtration->concentration dissolution Dissolution in Methanol concentration->dissolution hplc HPLC Analysis dissolution->hplc quantification Quantification using Standard Curves hplc->quantification end End: Concentration Data quantification->end

Caption: Workflow for HPLC analysis of anthraquinones.

Materials:

  • Dried and powdered Rheum palmatum root

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for Chrysophanol, Emodin, and this compound

  • HPLC system with a C18 column and UV-Vis or DAD detector

Procedure:

  • Extraction:

    • Weigh 1.0 g of powdered Rheum palmatum root into a flask.

    • Add 25 mL of methanol and sonicate for 30 minutes or reflux for 1 hour.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Sample Preparation:

    • Dissolve the dried extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of Chrysophanol, Emodin, and this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Inject the prepared sample and determine the peak areas for the compounds of interest.

    • Calculate the concentration of each compound in the sample using the calibration curve.

Enzyme Extraction and Peroxidase Activity Assay

This protocol outlines the extraction of enzymes from Rheum palmatum roots and the subsequent assay for peroxidase activity, which is hypothesized to be involved in this compound formation.

Peroxidase_Assay_Workflow start Start: Fresh Rheum palmatum Root Tissue homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant assay Peroxidase Activity Assay (e.g., Guaiacol Assay) supernatant->assay measurement Spectrophotometric Measurement (Absorbance at 470 nm) assay->measurement end End: Enzyme Activity Data measurement->end

Caption: Workflow for peroxidase extraction and activity assay.

Materials:

  • Fresh Rheum palmatum root tissue

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Polyvinylpyrrolidone (PVP)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize 1.0 g of fresh root tissue in 5 mL of ice-cold phosphate buffer containing 1% (w/v) PVP using a mortar and pestle.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Peroxidase Activity Assay (Guaiacol Assay):

    • The reaction mixture should contain 2.7 mL of phosphate buffer, 100 µL of 20 mM guaiacol, 100 µL of the crude enzyme extract, and 100 µL of 10 mM H₂O₂.

    • Initiate the reaction by adding the H₂O₂.

    • Measure the increase in absorbance at 470 nm for 3 minutes at 30-second intervals using a spectrophotometer.

    • The rate of change in absorbance is proportional to the peroxidase activity.

IV. Conclusion and Future Directions

The biosynthesis of this compound in Rheum palmatum is a multi-step process that begins with the well-established polyketide pathway to produce the anthraquinone monomers chrysophanol and emodin. The subsequent and critical dimerization step is hypothesized to be an oxidative coupling reaction, likely catalyzed by peroxidases. This technical guide provides a framework for researchers to investigate this pathway further.

Key areas for future research include:

  • Identification and characterization of the specific polyketide synthase(s) involved in anthraquinone biosynthesis in Rheum palmatum.

  • Isolation and functional characterization of the peroxidase(s) or other enzymes responsible for the dimerization of chrysophanol and emodin to form this compound.

  • Quantitative analysis of this compound across different Rheum species and under various environmental conditions to optimize its production.

  • Elucidation of the complete regulatory network governing the this compound biosynthetic pathway.

A deeper understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its analogs for potential therapeutic applications.

References

Unraveling the Bioactive Potential of Palmidin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biological Activity Screening of Palmidin C, with a Focus on its Anticancer, Anti-inflammatory, and Antioxidant Properties.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activities of this compound. This compound, also known as Chrysophanol emodin dianthrone, is a natural bianthrone found in medicinal plants such as Rheum palmatum and Rumex abyssinicus.[1] While direct experimental studies on this compound are limited, a substantial body of research exists on its constituent monomers, chrysophanol and emodin. This guide will delve into the known anticancer, anti-inflammatory, and antioxidant activities of these components as a predictive framework for the potential therapeutic applications of this compound.

Core Biological Activities: A Summary of Quantitative Data

The biological efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. The following tables summarize the reported IC50 values for chrysophanol and emodin across various cancer cell lines and inflammatory markers, providing a comparative overview of their potency.

Table 1: Anticancer Activity (IC50) of Chrysophanol and Emodin in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ChrysophanolMCF-7Breast Cancer20[2]
ChrysophanolMDA-MB-231Breast Cancer20[2]
EmodinHCT-116Colorectal CarcinomaNot Specified[3][4]
EmodinHeLaCervical CarcinomaNot Specified[3][4]
EmodinA549Lung CancerNot Specified[5]
EmodinHepG2Liver CancerNot Specified[5]

Table 2: Anti-inflammatory Activity of Chrysophanol

TargetCell Line/ModelEffectReference
NF-κB activationLPS-stimulated macrophagesSuppression[6]
Caspase-1 activationLPS-stimulated macrophagesSuppression[6]
TNF-α productionLPS-stimulated macrophagesInhibition[6]
IL-6 productionLPS-stimulated macrophagesInhibition[6]
COX-2 expressionLPS-stimulated macrophagesInhibition[6]

Experimental Protocols: Methodologies for Biological Activity Screening

The following sections detail standard experimental protocols for evaluating the anticancer, anti-inflammatory, and antioxidant activities of compounds like this compound, based on established methodologies used for chrysophanol and emodin.

Anticancer Activity Screening

A primary method for assessing anticancer potential is the MTT assay, which measures cell viability.

MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity Screening

The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Pro-inflammatory Cytokines Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (a potent inflammatory agent) and incubated for 24 hours.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of a compound.

DPPH Radical Scavenging Assay Protocol:

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol). A fresh solution of DPPH in the same solvent is also prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

General Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activity of a natural product like this compound.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Mechanism Elucidation start Plant Material (e.g., Rheum palmatum) extraction Extraction & Isolation start->extraction purification Purification & Identification of this compound extraction->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., ELISA) purification->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) purification->antioxidant data_analysis Quantitative Data Analysis (IC50/EC50) anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) data_analysis->pathway_analysis

Caption: A generalized workflow for the screening of this compound's biological activities.

Signaling Pathways in Cancer Modulated by Chrysophanol and Emodin

The anticancer effects of chrysophanol and emodin are exerted through the modulation of key signaling pathways that control cell proliferation and apoptosis (programmed cell death).

NF-κB Signaling Pathway in Cancer:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Chrysophanol has been shown to inhibit this pathway.[2]

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Chrysophanol Chrysophanol Chrysophanol->IKK inhibits Gene Target Genes (e.g., Cyclin D1, Bcl-2) NFkB_n->Gene activates transcription Proliferation Cell Proliferation & Survival Gene->Proliferation promotes

Caption: Inhibition of the NF-κB signaling pathway by chrysophanol.

Apoptosis Signaling Pathway:

Emodin has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[5]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Emodin Emodin Mitochondrion Mitochondrion Emodin->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis by emodin via intrinsic and extrinsic pathways.

Signaling Pathway in Inflammation Modulated by Chrysophanol

Chrysophanol exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, which is a central mediator of inflammatory responses.[6]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Chrysophanol Chrysophanol Chrysophanol->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: Chrysophanol's inhibition of the LPS-induced NF-κB inflammatory pathway.

Conclusion and Future Directions

While direct research on this compound is still in its nascent stages, the extensive studies on its constituent monomers, chrysophanol and emodin, provide a strong rationale for its potential as a therapeutic agent. The data presented in this guide suggest that this compound is likely to possess significant anticancer, anti-inflammatory, and antioxidant properties.

Future research should focus on the isolation and purification of this compound to enable direct biological testing. Comparative studies of this compound with its individual monomers will be crucial to determine if the dimeric structure confers any synergistic or unique biological activities. Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will be paramount in advancing its potential for drug development. This technical guide provides the foundational knowledge and experimental frameworks necessary to embark on these exciting avenues of research.

References

The Solubility Profile of Palmidin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Solubility of Palmidin C in Dimethyl Sulfoxide (DMSO), Ethanol, and Water for Application in Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring botanical compound, in commonly used laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering this compound for preclinical and clinical studies. Understanding the solubility of a compound is a critical first step in experimental design, enabling accurate and reproducible results in biological assays.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a key consideration for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note that direct experimental data for this compound is limited, and therefore, data from structurally similar compounds are included for reference.

SolventSolubility of this compoundSolubility of Related CompoundsData Type
Water 0.0037 g/LPalmidin B: 0.0033 g/L[1]Calculated
DMSO Data not availablePalmidin B: Moderate solubility[2] Palmitic Acid: ~20 mg/mL[3], 51 mg/mL[4][5]Qualitative/Quantitative
Ethanol Data not availablePalmitic Acid: ~30 mg/mL[3], 51 mg/mL[4], 9.2 g/100 mL (at 20°C)[6]Quantitative

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This protocol provides a general framework that can be adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent (DMSO, ethanol, or water) at a specific temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (DMSO, ethanol, or water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over time once equilibrium is achieved.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment.[8]

    • Alternatively, centrifuge the vials at a high speed to pellet the excess solid.[8]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent by back-calculating from the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation or Centrifugation C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify using HPLC or UV-Vis F->G

Caption: Workflow for the shake-flask solubility assay.

Biological Activity and Signaling Pathway

This compound has been reported to have beneficial effects on skin health. It is suggested to engage with skin cell receptors to promote the synthesis of collagen and enhance skin elasticity. The proposed mechanism involves the upregulation of key enzymes responsible for maintaining the structural integrity of the skin.

The following diagram illustrates the conceptual signaling pathway of this compound's action on skin cells.

G cluster_cell Skin Cell (e.g., Fibroblast) PalmidinC This compound Receptor Cell Surface Receptor PalmidinC->Receptor Binds to Enzymes Upregulation of Key Enzymes Receptor->Enzymes Activates signaling Collagen Increased Collagen Synthesis Enzymes->Collagen Elasticity Enhanced Skin Elasticity Collagen->Elasticity

References

Analysis of Palmidin C Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Crystallographic Data

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available experimental data on the crystal structure of Palmidin C. Despite its documentation in chemical databases such as PubChem, which provide essential information including its molecular formula (C₃₀H₂₂O₇) and computed properties, there are no published research articles or crystallographic information files (CIFs) that detail its three-dimensional structure as determined by X-ray diffraction analysis.[1]

This lack of data prevents a detailed discussion and presentation of quantitative crystallographic parameters such as unit cell dimensions, bond lengths, bond angles, and torsion angles. Consequently, the creation of structured tables for comparative analysis, as is standard in technical guides on crystal structure, is not feasible at this time.

Experimental Protocols: A General Overview

In the absence of specific experimental procedures for this compound, a general methodology for the crystal structure determination of a novel organic compound is outlined below. This serves as a template for the type of detailed protocols that would be required.

1. Synthesis and Purification: The initial step involves the synthesis or isolation of this compound, followed by rigorous purification to achieve a high degree of chemical purity, which is crucial for successful crystallization.

2. Crystallization:

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions under which this compound has limited solubility, a prerequisite for crystallization.

  • Crystallization Techniques: Common methods include slow evaporation of the solvent, vapor diffusion (liquid-liquid or solid-liquid), and cooling of a saturated solution. The choice of technique depends on the physicochemical properties of the compound.

3. X-ray Diffraction Data Collection:

  • A suitable single crystal of this compound would be selected and mounted on a goniometer.

  • The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

  • As the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

The following diagram illustrates a generalized workflow for crystal structure determination.

G cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination Synthesis Synthesis/Isolation of this compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization XRD X-ray Diffraction Crystallization->XRD DataProcessing Data Processing XRD->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways directly modulated by this compound is not available in the current body of scientific literature. While the biological activities of structurally related compounds, such as other anthraquinones, have been studied, extrapolating these findings to this compound without direct experimental evidence would be speculative. Research in this area would be necessary to elucidate its mechanism of action and its potential interactions with cellular signaling cascades.

The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds which often involve pathways related to inflammation and cell proliferation.

G PalmidinC This compound Receptor Cell Surface Receptor PalmidinC->Receptor Binds to KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activates/Inhibits TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anti-proliferative) GeneExpression->BiologicalResponse Leads to

Caption: A hypothetical signaling pathway for this compound's potential biological activity.

References

Palmidin C: A Predictive ADMET Profile for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Palmidin C, a bioactive anthraquinone derivative found in medicinal plants such as Rheum palmatum.[1] Given the limited publicly available experimental data on this compound, this document synthesizes known physicochemical properties with established principles of computational and in vitro ADMET screening to construct a predictive profile. This guide is intended to inform early-stage drug discovery and development efforts by highlighting potential pharmacokinetic and safety characteristics of this compound.

Physicochemical Properties of this compound

The ADMET profile of a compound is fundamentally influenced by its physicochemical properties. Key computed descriptors for this compound are summarized below.

PropertyValueSource
Molecular FormulaC30H22O7PubChem[2]
Molecular Weight494.5 g/mol PubChem[2][3]
XLogP36.1PubChem[2]
LogP2.4Benchchem[1]
Polar Surface Area140 ŲBenchchem[1]
IUPAC Name10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-onePubChem[2]

Predictive ADMET Profile of this compound

The following table outlines the predicted ADMET properties of this compound based on its physicochemical characteristics and comparative data with related compounds. It is important to note that these are predictions and require experimental validation.

ADMET ParameterPredicted ProfileRationale/Comments
Absorption
Oral BioavailabilityLow to ModerateThe high molecular weight (>500 g/mol violates one of Lipinski's rules) and high lipophilicity (LogP > 5 by some predictions) may limit oral absorption. However, the presence of multiple hydroxyl groups could facilitate some absorption.
PermeabilityModerateThe predicted LogP of 2.4 suggests reasonable membrane permeability. However, the large size and polar surface area may be limiting factors.
Distribution
Volume of Distribution (Vd)HighHigh lipophilicity suggests extensive distribution into tissues.
Plasma Protein BindingHighCompounds with high LogP values typically exhibit high binding to plasma proteins like albumin.
Blood-Brain Barrier (BBB) PenetrationUnlikelyThe high molecular weight and polar surface area are generally unfavorable for crossing the BBB.
Metabolism
Primary Metabolic SiteLiverThe liver is the primary site of metabolism for most xenobiotics.
Metabolic PathwaysPhase I (Oxidation, Hydroxylation) and Phase II (Glucuronidation, Sulfation)The aromatic rings and hydroxyl groups are susceptible to modification by Cytochrome P450 enzymes and subsequent conjugation reactions.
CYP InhibitionModerateThis compound shows stronger interactions with CYP3A4 than some related compounds, possibly due to its hydroxyl groups enhancing hydrogen bonding.[1]
Excretion
Primary RouteBiliary/FecalDue to its high molecular weight and lipophilicity, biliary excretion is a likely primary route of elimination.
Renal ClearanceLowThe lower polar surface area compared to similar compounds like Palmidin A may reduce renal clearance, potentially prolonging its half-life.[1]
Toxicity
HepatotoxicityModerate RiskA moderate risk of liver toxicity has been suggested, necessitating caution for long-term use.[1]
CytotoxicityData not availableIn vitro cytotoxicity assays would be required to assess effects on cell viability.
GenotoxicityData not availableAmes testing and other genotoxicity assays would be required.

Methodologies for ADMET Profiling

The predictive ADMET profile presented above is derived from computational models. For a comprehensive understanding, in silico predictions should be followed by in vitro and in vivo experimental validation.

In Silico ADMET Prediction Workflow

In silico ADMET prediction is a cost-effective and rapid method used in the early stages of drug discovery to identify compounds with potential pharmacokinetic issues.[4][5][6][7] Machine learning and quantitative structure-activity relationship (QSAR) models are commonly employed.[6][8]

In_Silico_ADMET_Workflow cluster_input Input Data cluster_prediction Prediction Engine cluster_output Output Profile Compound Compound Structure (e.g., this compound) Descriptors Calculate Molecular Descriptors (e.g., LogP, PSA) Compound->Descriptors Models Apply Predictive Models (QSAR, Machine Learning) Descriptors->Models ADMET_Profile Predicted ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models->ADMET_Profile

Caption: A generalized workflow for in silico ADMET prediction.

Hypothetical Metabolic Pathway of this compound

Based on its chemical structure, this compound is likely to undergo Phase I and Phase II metabolism. The following diagram illustrates a plausible, though not experimentally verified, metabolic pathway.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Palmidin_C This compound Hydroxylated Hydroxylated Metabolite Palmidin_C->Hydroxylated Hydroxylation Oxidized Oxidized Metabolite Palmidin_C->Oxidized Oxidation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs Oxidized->Glucuronide UGTs

Caption: A hypothetical metabolic pathway for this compound.

In Vitro Toxicity Assay Workflow

In vitro toxicity testing uses cultured cells to assess the potential of a substance to cause harm.[9][10] These assays are crucial for early safety screening and can reduce the reliance on animal testing.[10] A typical workflow is outlined below.

In_Vitro_Toxicity_Workflow Consultation Step 1: Consultation & Project Design Cell_Selection Step 2: Cell Line Selection & Assay Setup Consultation->Cell_Selection Dose_Response Step 3: Dose-Response Testing Cell_Selection->Dose_Response Data_Analysis Step 4: Data Analysis (e.g., IC50 determination) Dose_Response->Data_Analysis Report Step 5: Report Delivery Data_Analysis->Report

Caption: A general workflow for an in vitro toxicity assay.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are generalized protocols for key in vitro ADMET assays that would be applicable.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the potential for intestinal absorption of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes or hepatocytes, along with necessary cofactors (e.g., NADPH for CYP450-mediated reactions).

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a solvent like acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to measure the decrease in the parent compound's concentration over time.

  • Data Analysis: The rate of metabolism is determined, and from this, the intrinsic clearance and in vitro half-life are calculated.

Protocol: MTT Assay for Cytotoxicity

Objective: To measure the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: A selected cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Conclusion

The predictive ADMET profile of this compound suggests a compound with high tissue distribution and a potential for moderate hepatotoxicity. Its large size and lipophilicity may present challenges for oral absorption and could lead to a longer half-life due to reduced renal clearance. The provided profile and methodologies serve as a foundational guide for further investigation. Experimental validation using the described in vitro assays is a critical next step to confirm these predictions and to fully characterize the pharmacokinetic and safety profile of this compound for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Palmidin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palmidin C is a bianthrone, a type of anthraquinone dimer, found in medicinal plants such as Rheum palmatum (Chinese Rhubarb) and Rumex abyssinicus. Anthraquinones and their derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, laxative, and potential anticancer effects. These properties make this compound a compound of interest for further research and drug development. This document provides a detailed, generalized protocol for the extraction and purification of this compound from plant sources, based on established methods for similar compounds. Additionally, it presents quantitative data on related compounds to serve as a benchmark and a putative signaling pathway to guide mechanistic studies.

Data Presentation: Quantitative Analysis of Anthraquinones in Rheum Species
CompoundPlant SourceExtraction MethodAnalytical MethodContent Range (mg/g of dry weight)Reference(s)
Total Hydroxyanthracene Derivatives (as Rhein) Rheum palmatumNot specified in monographPharmacopoeial Assay≥ 22[1]
Emodin Rheum palmatum L.Ultrasonic Nebulization Extraction (UNE)MEKC1.08 - 2.04[2]
Aloe-emodin Rheum palmatum L.Ultrasonic Nebulization Extraction (UNE)MEKC0.65 - 1.16[2]
Rhein Rheum palmatum L.Ultrasonic Nebulization Extraction (UNE)MEKC0.70 - 2.90[2]

MEKC: Micellar Electrokinetic Chromatography

Experimental Protocols

The following protocols are generalized based on methods used for the extraction and purification of anthraquinones and bianthrones from Rheum and Rumex species. Optimization may be required depending on the specific plant material and desired purity.

Extraction of Crude this compound

This protocol describes the extraction of a crude mixture of anthraquinones, including this compound, from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered roots/rhizomes of Rheum palmatum or Rumex abyssinicus

  • Methanol (ACS grade or higher)

  • Chloroform (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Soxhlet apparatus or round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Weigh 100 g of dried, finely powdered plant material.

  • Solvent Extraction (Option A: Soxhlet Extraction): a. Place the powdered plant material in a cellulose thimble and insert it into the Soxhlet extractor. b. Fill a round-bottom flask with 500 mL of methanol. c. Assemble the Soxhlet apparatus and heat the solvent to a gentle boil. d. Continue the extraction for 8-12 hours, or until the solvent in the extractor runs clear.

  • Solvent Extraction (Option B: Maceration with Reflux): a. Place the powdered plant material in a 1 L round-bottom flask. b. Add 500 mL of methanol to the flask. c. Attach a reflux condenser and heat the mixture to the boiling point of the solvent. d. Maintain a gentle reflux for 4-6 hours. e. Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper. f. Repeat the extraction on the plant residue two more times with fresh solvent.

  • Concentration: a. Combine the filtrates from the extraction steps. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, viscous crude extract is obtained.

  • Solvent Partitioning (optional, for enrichment): a. Dissolve the crude extract in a minimal amount of methanol. b. Sequentially partition the methanolic extract with solvents of increasing polarity, such as chloroform and acetone, to enrich for bianthrones like this compound.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

  • Crude extract containing this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. c. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: a. Begin elution with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 95:5 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A suggested gradient could be:

    • Hexane:Ethyl Acetate (95:5 to 50:50)
    • Ethyl Acetate (100%)
    • Ethyl Acetate:Methanol (98:2 to 90:10)

  • Fraction Collection and Analysis: a. Collect fractions of a consistent volume (e.g., 10-20 mL). b. Monitor the separation by spotting the collected fractions on TLC plates. c. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3 v/v) and visualize the spots under a UV lamp. d. Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Final Concentration: a. Combine the purified fractions. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: a. Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow start Plant Material (Rheum palmatum / Rumex abyssinicus) powder Drying and Powdering start->powder extraction Solvent Extraction (Methanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Anthraquinone Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_palmidin_c Purified this compound final_concentration->pure_palmidin_c analysis Purity Analysis (HPLC/LC-MS) pure_palmidin_c->analysis

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway: Anti-inflammatory Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many anthraquinones from Rheum and Rumex species are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] The following diagram illustrates this proposed mechanism of action.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active degradation of IκBα DNA DNA NFkB_active->DNA translocates to nucleus Palmidin_C This compound Palmidin_C->IKK inhibits Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription binds to promoter

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

Application Notes and Protocols: Palmidin C Topical Formulation for Enhanced Skin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmidin C, a naturally derived polyphenolic compound, has garnered significant interest for its potential therapeutic applications in dermatology.[1][2] Its inherent antioxidant and anti-inflammatory properties suggest a promising role in anti-aging and skin-soothing formulations. These application notes provide a comprehensive overview of a topical formulation strategy for this compound, detailed protocols for its preparation and characterization, and methodologies for evaluating its skin delivery and biological efficacy. The subsequent protocols and visualizations are based on established scientific methodologies for the formulation and testing of botanical compounds for dermatological use.

Data Presentation

The following tables summarize hypothetical quantitative data for a this compound topical formulation, providing a framework for expected outcomes based on the successful application of the protocols outlined below.

Table 1: Physicochemical Properties of this compound Topical Formulation

ParameterSpecification
Appearance Homogeneous off-white cream
pH 5.5 ± 0.5
Viscosity (cP) 25000 - 35000
This compound Content (%) 1.0 ± 0.1
Droplet Size (μm) 1 - 10

Table 2: In Vitro Skin Permeation of this compound (Franz Diffusion Cell Study)

Time (hours)Cumulative Amount Permeated (μg/cm²)Flux (μg/cm²/h)
2 1.5 ± 0.30.75
4 4.2 ± 0.61.05
8 10.8 ± 1.21.35
12 18.5 ± 2.11.54
24 35.2 ± 3.51.47

Table 3: In Vivo Efficacy of this compound Topical Formulation in Human Volunteers (8-Week Study)

ParameterBaselineWeek 4Week 8% Change from Baseline
Skin Elasticity 0.65 ± 0.080.72 ± 0.070.78 ± 0.06+20%
Skin Roughness (Ra) 35.2 ± 4.130.1 ± 3.526.5 ± 3.2-24.7%
Skin Hydration 45.3 ± 5.252.8 ± 4.958.1 ± 5.5+28.3%
Collagen Density 60.5 ± 7.368.2 ± 6.975.4 ± 7.1+24.6%

Experimental Protocols

Preparation of this compound Topical Cream (1% w/w)

This protocol describes the preparation of an oil-in-water (O/W) cream formulation.

Materials:

  • This compound

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Isopropyl Palmitate

  • Glycerin

  • Propylene Glycol

  • Phenoxyethanol (and other preservatives)

  • Purified Water

  • Citric Acid/Sodium Citrate (for pH adjustment)

Procedure:

  • Oil Phase Preparation: Melt cetearyl alcohol, glyceryl stearate, and isopropyl palmitate in a beaker at 70-75°C.

  • Aqueous Phase Preparation: In a separate beaker, heat purified water to 70-75°C. Add glycerin, propylene glycol, and preservatives.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 10-15 minutes to form a uniform emulsion.

  • Active Ingredient Incorporation: Dissolve this compound in a suitable solvent (e.g., a small amount of ethanol or propylene glycol) and add it to the emulsion once it has cooled to below 40°C, mixing continuously.

  • Final Adjustments: Adjust the pH to 5.5 using citric acid or sodium citrate solution. Continue gentle stirring until the cream has cooled to room temperature.

  • Quality Control: Evaluate the cream for its physicochemical properties as outlined in Table 1.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the skin penetration of the formulated this compound.[2][3][4][5]

Materials:

  • Franz diffusion cells

  • Full-thickness human or porcine skin

  • Phosphate-buffered saline (PBS, pH 7.4) as receptor fluid

  • Magnetic stirrer

  • Water bath/circulator to maintain 32°C

  • High-performance liquid chromatography (HPLC) system for this compound quantification

Procedure:

  • Skin Preparation: Thaw frozen full-thickness skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.

  • Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed PBS (32°C) and ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Sample Application: Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area and the flux (permeation rate) at each time point.

In Vivo Efficacy Evaluation in Human Volunteers

This protocol outlines a non-invasive clinical study to evaluate the anti-aging effects of the this compound topical formulation.

Study Design:

  • Subjects: Healthy volunteers with signs of photoaging.

  • Duration: 8 weeks.

  • Application: Twice daily application of the this compound cream to a designated area on the forearm or face. A placebo cream (without this compound) should be applied to a contralateral site as a control.

  • Measurements: Instrumental measurements to be taken at baseline, week 4, and week 8.

Instrumentation and Parameters:

  • Skin Elasticity: Measured using a cutometer.

  • Skin Roughness: Assessed by silicone replica analysis and 3D imaging.

  • Skin Hydration: Measured using a corneometer.

  • Collagen Density: Evaluated using in vivo reflectance confocal microscopy.

Procedure:

  • Recruitment and Baseline Measurements: Recruit eligible subjects and obtain informed consent. Perform baseline measurements of the designated skin parameters.

  • Product Application: Instruct subjects on the proper application of the test and placebo creams.

  • Follow-up Measurements: Repeat the instrumental measurements at week 4 and week 8 under controlled environmental conditions.

  • Data Analysis: Compare the changes in skin parameters from baseline for both the this compound-treated and placebo-treated sites. Statistical analysis should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anti-inflammatory and collagen-boosting effects in the skin. These pathways are based on the known mechanisms of similar flavonoid and polyphenolic compounds.[6][7][8][9][10]

anti_inflammatory_pathway cluster_nucleus Gene Transcription UVB UVB Radiation / Oxidative Stress IKK IKK UVB->IKK PalmidinC This compound PalmidinC->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

collagen_synthesis_pathway cluster_nucleus Gene Transcription PalmidinC This compound TGFb_Receptor TGF-β Receptor PalmidinC->TGFb_Receptor activates PI3K PI3K TGFb_Receptor->PI3K Smad Smad2/3 TGFb_Receptor->Smad Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Collagen_Synthesis Collagen Synthesis mTOR->Collagen_Synthesis promotes translation Smad_complex Smad Complex Smad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates Collagen_Genes Collagen Gene (COL1A1, COL1A2) Collagen_Genes->Collagen_Synthesis

Caption: Hypothesized collagen synthesis signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the development and evaluation of the this compound topical formulation.

experimental_workflow Formulation Formulation Development (1% this compound Cream) QC Physicochemical Characterization (pH, Viscosity, Stability) Formulation->QC InVitro In Vitro Skin Permeation (Franz Diffusion Cells) QC->InVitro Efficacy In Vivo Efficacy Study (Human Volunteers) InVitro->Efficacy Elasticity Skin Elasticity Efficacy->Elasticity Roughness Skin Roughness Efficacy->Roughness Hydration Skin Hydration Efficacy->Hydration DataAnalysis Data Analysis and Conclusion Elasticity->DataAnalysis Roughness->DataAnalysis Hydration->DataAnalysis

References

Application Notes and Protocols: A Framework for Evaluating Novel Compounds in Animal Models of Skin Aging

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Animal Models for Skin Aging Studies with a Novel Compound.

Disclaimer: No specific experimental data or established protocols for "Palmidin C" in the context of skin aging were found in the available literature. The following application notes and protocols are provided as a comprehensive and adaptable framework for evaluating a novel compound, referred to herein as "Compound X," in a murine model of skin aging. This document is based on established methodologies in the field of dermatology and skin aging research.

Introduction: The Challenge of Skin Aging and the Role of Animal Models

Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors, leading to visible signs such as wrinkles, loss of elasticity, and altered pigmentation.[1] Intrinsic aging is a natural, chronological process, while extrinsic aging is accelerated by environmental factors, primarily ultraviolet (UV) radiation (photoaging).[1] Both processes contribute to alterations in the dermal extracellular matrix (ECM), including the degradation of collagen and elastin fibers, which are crucial for maintaining skin's structural integrity.[1][2]

Animal models, particularly mice, are invaluable tools for investigating the mechanisms of skin aging and for the preclinical evaluation of potential anti-aging interventions.[1][3] These models allow for controlled studies on the efficacy and safety of novel compounds.

This document outlines a framework for assessing the potential of a novel substance, "Compound X," to mitigate the signs of skin aging in a mouse model.

Proposed Mechanism of Action for Compound X

Based on common pathways implicated in skin aging, Compound X is hypothesized to exert its anti-aging effects through one or more of the following mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs): UV radiation and oxidative stress upregulate MMPs (e.g., MMP-1, MMP-3, MMP-9), which are enzymes responsible for degrading collagen and other ECM components.[4] Compound X may directly or indirectly inhibit the expression or activity of these MMPs.

  • Activation of the TGF-β/Smad Signaling Pathway: The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of collagen synthesis.[5][6] Aging and photoaging can suppress this pathway. Compound X may promote collagen production by activating TGF-β and its downstream mediators, such as Smad proteins.[5]

  • Reduction of Oxidative Stress: An accumulation of reactive oxygen species (ROS) is a hallmark of aged skin, leading to cellular damage and the activation of pro-aging signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][7] Compound X may possess antioxidant properties, scavenging ROS and protecting skin cells from oxidative damage.

  • Modulation of Inflammatory Pathways: Chronic inflammation ("inflammaging") contributes to the aging process.[8] Compound X might exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB.[8]

Experimental Protocols

Animal Model of UV-Induced Photoaging

This protocol describes the establishment of a photoaging model in mice to evaluate the efficacy of Compound X.

Materials:

  • SKH-1 hairless mice or other suitable strains (e.g., C57BL/6J, ICR, KM mice).[3]

  • UVA/UVB light source.

  • Compound X solution/cream at various concentrations.

  • Vehicle control (e.g., cream base, saline).

  • Positive control (e.g., retinoic acid).

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Group 1: Naive (no UV, no treatment).

    • Group 2: UV control (UV irradiation + vehicle).

    • Group 3: UV + Compound X (low dose).

    • Group 4: UV + Compound X (high dose).

    • Group 5: UV + Positive control.

  • UVB-Induced Photoaging:

    • Expose the dorsal skin of mice in Groups 2-5 to UVB radiation 3 times a week for 8-10 weeks.

    • Gradually increase the UVB dose from an initial minimal erythema dose (MED) to a final dose that induces visible signs of aging without causing severe burns.

  • Topical Application of Compound X:

    • Apply the designated treatments (vehicle, Compound X, positive control) topically to the dorsal skin of the mice daily, 30 minutes before or immediately after UV irradiation.

  • Evaluation of Skin Aging Parameters:

    • At the end of the experimental period, euthanize the mice and collect dorsal skin samples for analysis.

Histological Analysis

Objective: To assess changes in epidermal thickness and dermal collagen organization.

Procedure:

  • Fix skin samples in 10% neutral buffered formalin.

  • Embed samples in paraffin and section them into 4-5 µm thick slices.

  • Perform Hematoxylin and Eosin (H&E) staining to measure epidermal thickness.

  • Perform Masson's Trichrome staining to visualize and quantify collagen fibers.

Measurement of Skin Wrinkles and Elasticity

Objective: To quantify visible signs of aging.

Procedure:

  • Take replicas of the dorsal skin using a silicone-based material at the end of the study.

  • Analyze the replicas using a skin visiometer to quantify wrinkle parameters (e.g., length, depth, area).

  • Measure skin elasticity in vivo using a cutometer.

Biochemical Assays

Objective: To measure markers of oxidative stress and collagen content.

Procedure:

  • Homogenization: Homogenize a portion of the skin tissue in an appropriate buffer.

  • Oxidative Stress Markers: Use commercial ELISA kits to measure the levels of:

    • Malondialdehyde (MDA) as an indicator of lipid peroxidation.[3]

    • Superoxide dismutase (SOD) activity as a measure of antioxidant defense.[3]

    • Glutathione (GSH) content.

  • Collagen Content: Determine the hydroxyproline content in skin homogenates as an indirect measure of total collagen.

Western Blot Analysis

Objective: To analyze the protein expression levels of key signaling molecules.

Procedure:

  • Extract total protein from skin tissue.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Incubate the membrane with primary antibodies against MMP-1, MMP-9, Type I Procollagen, TGF-β1, p-Smad2/3, and β-actin (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Data Presentation

Table 1: Effects of Compound X on Skin Morphology and Elasticity
GroupEpidermal Thickness (µm)Wrinkle Grade (Arbitrary Units)Skin Elasticity (R2 value)
Naive25.3 ± 2.10.5 ± 0.10.85 ± 0.05
UV Control78.5 ± 5.43.8 ± 0.40.42 ± 0.04
UV + Cpd X (Low)55.1 ± 4.22.5 ± 0.30.65 ± 0.06
UV + Cpd X (High)38.9 ± 3.5 1.2 ± 0.20.78 ± 0.05
UV + Positive Ctrl42.6 ± 3.81.5 ± 0.3 0.75 ± 0.04
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. UV Control group.
Table 2: Biochemical and Protein Expression Analysis
GroupMDA (nmol/mg protein)SOD (U/mg protein)Collagen Content (%)MMP-1 Expression (Relative to Control)Procollagen I Expression (Relative to Control)
Naive1.2 ± 0.2150.4 ± 10.295.2 ± 5.10.2 ± 0.051.8 ± 0.2
UV Control5.8 ± 0.665.3 ± 5.840.1 ± 3.91.0 ± 0.10.4 ± 0.08
UV + Cpd X (Low)3.5 ± 0.4102.8 ± 8.562.5 ± 4.70.6 ± 0.071.1 ± 0.15
UV + Cpd X (High)2.1 ± 0.3 135.1 ± 9.185.3 ± 6.2 0.3 ± 0.061.6 ± 0.18
UV + Positive Ctrl2.5 ± 0.3128.9 ± 8.8 80.7 ± 5.90.4 ± 0.05 1.5 ± 0.16
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. UV Control group.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (5 groups) acclimatization->grouping uv_induction UVB Irradiation (3x/week for 8-10 weeks) grouping->uv_induction topical_application Daily Topical Application (Vehicle, Compound X, Positive Control) grouping->topical_application euthanasia Euthanasia and Sample Collection uv_induction->euthanasia topical_application->euthanasia histology Histological Analysis (H&E, Masson's Trichrome) euthanasia->histology biochemical Biochemical Assays (MDA, SOD, Collagen) euthanasia->biochemical western_blot Western Blot (MMPs, Procollagen, TGF-β) euthanasia->western_blot wrinkle_analysis Wrinkle and Elasticity Measurement euthanasia->wrinkle_analysis

Caption: Experimental workflow for evaluating Compound X in a UV-induced photoaging mouse model.

tgf_beta_pathway cluster_ecm Extracellular Matrix cluster_cell Fibroblast cluster_synthesis Protein Synthesis tgf_beta TGF-β tgf_receptor TGF-β Receptor tgf_beta->tgf_receptor smad Smad2/3 Phosphorylation tgf_receptor->smad smad_complex Smad2/3-Smad4 Complex smad->smad_complex nucleus Nucleus smad_complex->nucleus procollagen Procollagen I Synthesis nucleus->procollagen Transcription compound_x Compound X compound_x->tgf_beta Activates

Caption: Proposed activation of the TGF-β signaling pathway by Compound X to promote collagen synthesis.

References

Palmidin C: Unveiling its Antioxidant Potential with the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of natural compounds is a critical step in the discovery of novel therapeutic agents. Palmidin C, a dianthrone of chrysophanol and emodin, is a natural compound found in medicinal plants such as Cassia alata and Rheum emodi. While direct quantitative antioxidant data for this compound is limited in publicly available literature, its constituent anthraquinones, emodin and chrysophanol, are known for their free radical scavenging properties. This document provides a detailed protocol for assessing the antioxidant activity of compounds like this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and discusses the potential antioxidant capacity based on related compounds.

Data Presentation: Antioxidant Activity of Related Compounds

Due to the absence of specific DPPH IC50 values for this compound in the reviewed literature, the following table summarizes the antioxidant activity of extracts from plants known to contain this compound and its constituent anthraquinones. This data provides a valuable context for estimating the potential antioxidant efficacy of this compound.

SampleAssayIC50 Value (µg/mL)Reference
Cassia alata Leaf Extract (Ethanol)DPPH24.56[1]
Cassia alata Leaf Extract (Ethanol, 40°C)DPPH52.08[2][3]
Cassia alata Ethyl Acetate FractionDPPH18.54 ± 0.01[4]
Rheum emodi Methanolic Crude ExtractDPPHHighest among extracts[5][6]
EmodinRadical ScavengingConcentration-dependent[7]
RheinRadical ScavengingConcentration-dependent[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of a test compound, such as this compound, by measuring its ability to scavenge the stable DPPH free radical.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.

  • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or ethanol.

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Positive Control Stock Solution and Dilutions: Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the different concentrations of the test compound, positive control, or blank (methanol/ethanol) to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the test compound.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot a graph of the percentage of inhibition versus the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.

Visualizations

To further elucidate the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Compound/Control/Blank DPPH_Solution->Mix Test_Compound Prepare Stock & Serial Dilutions of Test Compound (this compound) Test_Compound->Mix Positive_Control Prepare Stock & Serial Dilutions of Positive Control Positive_Control->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Reaction Start Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

DPPH Assay Experimental Workflow

Antioxidant_Mechanism cluster_mechanism Antioxidant Mechanism of Anthraquinones DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) DPPH_Radical->DPPH_H Donates H• Palmidin_C This compound (Antioxidant) Palmidin_C_Radical This compound Radical (Stabilized) Palmidin_C->Palmidin_C_Radical Donates H•

General Antioxidant Mechanism

Discussion on Antioxidant Mechanism and Signaling Pathways

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. In the DPPH assay, the purple DPPH radical accepts a hydrogen atom from the antioxidant, resulting in the formation of the reduced, yellow-colored DPPH-H molecule. The presence of multiple hydroxyl groups in the anthraquinone structures of this compound's constituents (chrysophanol and emodin) makes them effective hydrogen donors.

While specific signaling pathways modulated by this compound for its antioxidant effects are not well-documented, polyphenolic compounds, in general, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. These can include the upregulation of endogenous antioxidant enzymes through the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2). Further research is required to elucidate the specific intracellular signaling cascades that may be influenced by this compound to contribute to its overall antioxidant and potential cytoprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Palmidin C HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Palmidin C. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) on this compound HPLC Peak Tailing

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a tail that extends from the main peak.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which compromise the accuracy and reliability of quantitative analysis.[2]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: The most common causes of peak tailing for polar, phenolic compounds like this compound in reverse-phase HPLC are:

  • Secondary Interactions: Interaction of the hydroxyl groups on this compound with active silanol groups on the silica-based stationary phase.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause ionization of this compound or the stationary phase, leading to secondary interactions.

  • Column Overload: Injecting too much sample can saturate the column, resulting in a distorted peak shape.[3]

  • Column Degradation: A decline in column performance due to contamination or loss of stationary phase.[3]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[3]

Q3: How can I mitigate secondary silanol interactions?

A3: To reduce peak tailing caused by silanol interactions, you can:

  • Use an End-Capped Column: These columns have fewer accessible silanol groups.

  • Lower the Mobile Phase pH: Adding an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups, thereby reducing their interaction with this compound.[4]

  • Use a Modern, High-Purity Silica Column: Newer generation columns often have a more inert surface, leading to improved peak shapes for polar analytes.[2]

Q4: What is the optimal mobile phase pH for this compound analysis?

Q5: Could my sample preparation be causing the peak tailing?

A5: Yes, improper sample preparation can contribute to peak tailing. Key considerations include:

  • Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[6]

  • Sample Concentration: High sample concentrations can lead to column overload. If you suspect this is the issue, try diluting your sample and reinjecting.[3]

  • Sample Matrix: Complex sample matrices can contain interfering compounds that may co-elute or interact with the column, causing peak tailing. Consider a sample clean-up step like solid-phase extraction (SPE) if necessary.[3]

Troubleshooting Guide: Resolving this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in this compound HPLC analysis.

Step 1: Initial Assessment and System Check

Before modifying the chromatography method, ensure the HPLC system is functioning correctly.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Evaluate System Dead Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column band broadening.[3]

  • Review Maintenance Logs: Check when the pump seals, filters, and other consumable parts were last replaced.

Step 2: Method and Consumables Evaluation

If the system appears to be in good working order, the next step is to evaluate the analytical method and the column.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_palmidin_c Is only this compound peak tailing? check_all_peaks->check_palmidin_c No system_issue Potential System Issue (e.g., dead volume, leak) check_all_peaks->system_issue Yes method_issue Potential Method/Analyte-Specific Issue check_palmidin_c->method_issue Yes troubleshoot_system Action: Check fittings, tubing, detector cell system_issue->troubleshoot_system troubleshoot_method Action: Evaluate mobile phase, column, sample method_issue->troubleshoot_method solution Peak Shape Improved troubleshoot_system->solution troubleshoot_method->solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

A degraded or inappropriate column is a frequent cause of peak tailing.

  • Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.

  • Replace the Guard Column/Frit: If a guard column or in-line filter is being used, replace it as it may be clogged.[7]

  • Column Test: Analyze a standard compound to check the column's efficiency and peak symmetry. If the performance is poor, the column may need to be replaced.

Step 3: Mobile Phase Optimization

The composition of the mobile phase is critical for achieving good peak shape.

  • Prepare Mobile Phase A: Aqueous solution containing an acid modifier.

  • Prepare Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions: Start with a mobile phase composition similar to a published method for anthraquinones (see table below).

  • pH Adjustment: If peak tailing persists, incrementally increase the concentration of the acid modifier (e.g., from 0.1% to 0.2% formic acid) or switch to a different acidifier like phosphoric acid.[4]

  • Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier, as they can provide different selectivities and peak shapes.

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 150 mmC18, 3 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water1.25% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Gradient elutionGradient elutionIsocratic
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection 254 nm or 280 nm254 nm340 nm
Reference [4][8][9]
Step 4: Sample Concentration and Injection Volume Optimization

Column overload can be a significant contributor to peak tailing.

  • Prepare a Dilution Series: Create a series of this compound standard solutions at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

  • Inject and Analyze: Inject a fixed volume of each standard and observe the peak shape.

  • Evaluate Peak Asymmetry: If the peak tailing decreases with lower concentrations, the original sample was likely overloading the column.

  • Optimize Injection Volume: If dilution is not desirable, try reducing the injection volume.

cluster_cause Potential Causes cluster_solution Solutions cause1 Secondary Interactions Silanol groups solution1 Adjust Mobile Phase pH Add Acid Modifier cause1->solution1 solution2 Use End-capped Column Lower Sample Load cause1->solution2 cause2 Mobile Phase Issues Incorrect pH cause2->solution1 cause3 Column Issues Degradation, Overload solution3 Flush/Replace Column Reduce Injection Volume cause3->solution3 cause4 System Issues Dead Volume solution4 Optimize Tubing Check Connections cause4->solution4

Caption: Common causes of peak tailing and their corresponding solutions.

References

Technical Support Center: Palmidin C Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Palmidin C autofluorescence in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a natural compound belonging to the bianthrone class of molecules, specifically a dimer of chrysophanol and emodin.[1][2] Like many compounds with multiple conjugated double bonds, such as other anthraquinones, this compound can absorb light and re-emit it as fluorescence.[2] This intrinsic fluorescence, known as autofluorescence, can interfere with the detection of specific fluorescent labels used in microscopy, potentially masking the intended signal or leading to false-positive results.[3]

Q2: What are the excitation and emission spectra of this compound?

Table 1: Estimated Spectral Properties of this compound and its Components

CompoundReported Excitation Max (nm)Reported Emission Max (nm)Predicted Spectral Range for this compound
Emodin~514528 - 560\multirow{2}{*}{Excitation: 430-520 nmEmission: 520-600 nm}
Chrysophanol~435Not specified

Note: These are estimated values based on available data for constituent parts. It is crucial to determine the actual emission profile of this compound in your specific experimental setup by imaging an unstained, this compound-treated control sample across different channels.

Q3: How can I confirm that the signal I'm seeing is from this compound autofluorescence?

To verify autofluorescence, you should always include an unstained control sample that has been treated with this compound but lacks any fluorescent labels (e.g., no fluorescently-conjugated antibodies).[5] Image this control sample using the same settings as your fully stained samples. Any signal detected in this control can be attributed to autofluorescence from either the compound or the underlying tissue.

Troubleshooting Guides

Problem: High background fluorescence obscures my target signal in this compound-treated samples.

High background can originate from this compound itself, the tissue/cells, or the fixation process. The following workflow provides a systematic approach to identifying and mitigating the source of autofluorescence.

cluster_0 Troubleshooting Workflow start High Background Observed control Image Unstained Control (Tissue + this compound only) start->control is_af Is Autofluorescence Present? control->is_af spectral Option 1: Spectral Separation is_af->spectral Yes chemical Option 2: Chemical Quenching is_af->chemical photobleach Option 3: Photobleaching is_af->photobleach no_af Issue is likely non-specific antibody binding. Troubleshoot blocking/washing steps. is_af->no_af No optimize Optimize and Re-image spectral->optimize chemical->optimize photobleach->optimize

Caption: A workflow for diagnosing and addressing high background fluorescence.

Solution 1: Spectral Separation

If the autofluorescence from this compound has a distinct spectral profile from your specific labels, you can use imaging techniques to separate the signals.

A. Choose Fluorophores with Separated Spectra

The most effective strategy is to select fluorophores for your target that emit in a spectral range far from the predicted emission of this compound. Since this compound autofluorescence is likely in the green-yellow range, use dyes that emit in the far-red or near-infrared.

Table 2: Recommended Fluorophore Selection

Excitation LaserPredicted this compound InterferenceRecommended Fluorophores for Target Labeling
488 nm (Blue)HighN/A (Avoid for dim targets)
561 nm (Green)Moderate to HighAlexa Fluor™ 647, Cy®5, DyLight™ 649
633/640 nm (Red)Low to NoneAlexa Fluor™ 750, Cy®7

B. Spectral Unmixing

For advanced confocal microscopes equipped with spectral detectors, linear unmixing can computationally separate the this compound signal from your fluorophore signals. This technique relies on acquiring the unique emission "fingerprint" of each fluorescent component.

cluster_1 Principle of Spectral Unmixing cluster_refs Reference Spectra Acquisition cluster_separated Separated Images ref1 Sample 1: This compound Autofluorescence unmix_algo Linear Unmixing Algorithm ref1->unmix_algo Reference Spectrum 1 ref2 Sample 2: Alexa Fluor 647 ref2->unmix_algo Reference Spectrum 2 mixed_sample Experimental Sample: Mixed Signal Acquired mixed_sample->unmix_algo Mixed Spectrum sep1 Image 1: This compound Only unmix_algo->sep1 sep2 Image 2: Alexa Fluor 647 Only unmix_algo->sep2

Caption: The process of separating mixed fluorescence signals using spectral unmixing.

Solution 2: Chemical Quenching of Autofluorescence

Certain chemical reagents can reduce autofluorescence. Sudan Black B is a common and effective choice for quenching lipophilic components and general autofluorescence.

Experimental Protocol: Sudan Black B Staining

This protocol is adapted for use with fixed cells or tissue sections.

  • Preparation of Staining Solution:

    • Prepare a 0.5% (w/v) solution of Sudan Black B in 70% ethanol.

    • Stir the solution in the dark for at least 2 hours to ensure it is fully dissolved.

    • Filter the solution through a 0.2 µm filter immediately before use.

  • Staining Procedure:

    • Complete your standard immunofluorescence staining protocol (primary and secondary antibody incubations and washes).

    • After the final wash step, incubate the slides/coverslips in the filtered Sudan Black B solution for 10 minutes at room temperature in the dark.[5]

    • Destaining: Briefly dip the slides in 70% ethanol for 30-60 seconds to remove excess Sudan Black B. Do not over-wash, as this can reduce the quenching effect.

    • Rinse the slides thoroughly with phosphate-buffered saline (PBS) or distilled water.[6]

    • Mount the coverslips with an appropriate antifade mounting medium.

Table 3: Comparison of Autofluorescence Reduction Methods

MethodPrincipleProsCons
Spectral Separation Avoids spectral overlap by using far-red dyes.Preserves all signals; no chemical alteration of the sample.Requires specific fluorophores; may not be suitable for all experimental designs.
Spectral Unmixing Computationally separates overlapping emission spectra.Can separate highly overlapping signals; powerful for multiplexing.Requires a confocal microscope with a spectral detector and appropriate software; can be complex to set up.[7][8]
Sudan Black B A lipophilic dye that absorbs broadly and quenches fluorescence.[9]Effective at reducing autofluorescence from various sources; simple procedure.Can introduce a dark precipitate; may quench the desired signal if not optimized; not suitable for live-cell imaging.
Photobleaching Intentionally destroys fluorescent molecules with high-intensity light.Can be targeted to specific areas; no additional reagents needed.Time-consuming; can damage the sample or the desired fluorophore if not carefully controlled; effectiveness varies.[10]

Solution 3: Photobleaching

Exposing the sample to intense light from the microscope's light source can selectively destroy the autofluorescent molecules before imaging your specific signal.

Experimental Protocol: Pre-acquisition Photobleaching

  • Sample Preparation: Prepare your this compound-treated sample on the microscope stage.

  • Identify Region of Interest: Locate the area you intend to image. It is often wise to perform the photobleaching on an adjacent area to avoid damaging the final imaging field.[11]

  • Bleaching:

    • Select a filter cube that excites the autofluorescence (e.g., a broad blue or green excitation filter).

    • Open the shutter and expose the sample to high-intensity light from the mercury or xenon arc lamp for a period ranging from 15 minutes to an hour.[10] The optimal time must be determined empirically.

    • Monitor the decrease in autofluorescence periodically.

  • Image Acquisition: Once the background autofluorescence has been sufficiently reduced, switch to the appropriate filter set for your specific fluorophore and acquire your image using normal, non-saturating illumination settings.[11]

Disclaimer: The information provided is for guidance purposes. All experimental protocols should be optimized for your specific cell/tissue type, instrumentation, and experimental conditions. Always include proper controls to validate your results.

References

Technical Support Center: Overcoming Palmitic Acid Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Palmitic Acid (PA) in cell culture media. Due to its highly lipophilic nature, Palmitic Acid is prone to precipitation in aqueous solutions, which can negatively impact experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my Palmitic Acid precipitating in the cell culture medium?

Palmitic acid is a long-chain saturated fatty acid with very low solubility in water-based solutions like cell culture media[1][2]. Precipitation often occurs when the concentration of free palmitic acid exceeds its solubility limit. This can happen during the dilution of a stock solution into the medium or due to changes in temperature or pH[3].

Q2: What is the best solvent for my Palmitic Acid stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing Palmitic Acid stock solutions[4][5][6]. It is crucial to use anhydrous (moisture-free) solvents, as water content can reduce solubility[7].

Q3: What is the recommended final concentration of solvents like DMSO or ethanol in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to this amount with minimal adverse effects. For sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%[4]. A similar principle applies to ethanol. Always include a vehicle control (medium with the same final solvent concentration without Palmitic Acid) in your experiments to account for any solvent effects.

Q4: How can I increase the solubility of Palmitic Acid in my cell culture medium?

The most effective method to increase the solubility of Palmitic Acid in cell culture media is to complex it with fatty acid-free Bovine Serum Albumin (BSA)[3][8]. BSA acts as a carrier protein, binding to the Palmitic Acid molecules and keeping them in solution[8]. The molar ratio of Palmitic Acid to BSA is a critical factor in preventing precipitation[3][5].

Q5: What is the optimal Palmitic Acid to BSA molar ratio?

The ideal molar ratio of Palmitic Acid to BSA can vary depending on the desired final concentration of Palmitic Acid and the specific cell line. Ratios between 2:1 and 6:1 (PA:BSA) are commonly used[3][9]. It is important to note that high ratios (e.g., 10:1) have been reported to induce different cellular responses compared to lower ratios[3].

Troubleshooting Guides

Issue 1: Precipitation Occurs Immediately Upon Adding Palmitic Acid Stock to the Medium
Potential Cause Troubleshooting Step
High Local Concentration Add the Palmitic Acid stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
Incorrect Solvent in Stock Ensure your Palmitic Acid stock is prepared in a suitable solvent like DMSO or ethanol. If using a salt form like Sodium Palmitate, initial dissolution in a weak base like 0.1 M NaOH may be necessary before complexing with BSA[5][10].
Low Temperature of Medium Pre-warm the cell culture medium to 37°C before adding the Palmitic Acid stock solution. Temperature shifts can decrease solubility[3].
Absence of a Carrier Protein For working concentrations in cell culture, it is highly recommended to complex Palmitic Acid with fatty acid-free BSA. Direct dilution of a high-concentration stock into a protein-free medium will likely result in immediate precipitation.
Issue 2: The Palmitic Acid-BSA Complex Solution is Cloudy or Precipitates Over Time
Potential Cause Troubleshooting Step
Incomplete Complexation Ensure thorough mixing and incubation when preparing the PA-BSA complex. Some protocols recommend shaking overnight at room temperature or incubating at 37°C for an hour to ensure complete binding[5][9].
Incorrect PA:BSA Ratio The molar ratio of Palmitic Acid to BSA is critical. A ratio that is too high can lead to incomplete binding and subsequent precipitation. A common starting point is a 6:1 molar ratio[9].
BSA Denaturation Avoid heating BSA solutions above 50°C, as this can cause denaturation and aggregation[3]. When preparing the PA-BSA complex, maintain the temperature at around 37°C[9].
pH Imbalance Ensure the final pH of your supplemented medium is within the optimal range for your cells (typically 7.2-7.4).
Storage Issues Store your PA-BSA stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Some protocols suggest that the solution is stable for 3-4 weeks when stored properly[10].

Quantitative Data Summary

Table 1: Solubility of Palmitic Acid in Common Solvents

SolventSolubility
DMSO~20-51 mg/mL[4][6][7]
Ethanol~30-51 mg/mL[6][7]
Dimethyl formamide (DMF)~20 mg/mL[6]
WaterInsoluble[1]

Table 2: Recommended Molar Ratios for Palmitic Acid-BSA Complex

PA:BSA Molar RatioNotes
2:1Reported to induce an anti-inflammatory profile in some cell types[3].
6:1A commonly used ratio for preparing PA-BSA complexes[9].
Up to 8:1Considered a safe upper limit to ensure complete binding, as BSA has multiple fatty acid binding sites[11].
10:1Has been shown to induce a strong pro-inflammatory response in certain cells[3].

Experimental Protocols

Protocol 1: Preparation of a 5 mM Palmitic Acid-BSA Stock Solution (6:1 Molar Ratio)

This protocol is adapted from established methods for preparing a soluble and bioactive Palmitic Acid solution for cell culture experiments[9][10].

Materials:

  • Sodium Palmitate (or Palmitic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 0.1 M Sodium Hydroxide (NaOH) (if starting with Palmitic Acid)

  • 150 mM Sodium Chloride (NaCl) in tissue culture grade deionized water

  • Heated stir plate

  • Sterile filter unit (0.22 or 0.45 µm)

Procedure:

  • Prepare a 100 mM Palmitic Acid Solution:

    • If using Palmitic Acid powder, dissolve it in 0.1 M NaOH at 70°C to create a 100 mM stock solution of sodium palmitate. This step saponifies the fatty acid, making it more soluble in aqueous solutions[10].

    • If starting with Sodium Palmitate, dissolve it in 150 mM NaCl at 70°C to make a 10 mM stock solution. The solution may appear cloudy initially but should clear as it reaches 70°C[8].

  • Prepare a BSA Solution:

    • In a separate sterile container, dissolve fatty acid-free BSA in 150 mM NaCl at 37°C to achieve the desired concentration for the final complex. For a 6:1 PA:BSA ratio in a final 5 mM PA solution, you will need a BSA concentration of approximately 0.83 mM.

    • Stir gently until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming. Do not heat the BSA solution above 40°C[9].

  • Complex Palmitic Acid with BSA:

    • While stirring the BSA solution at 37°C, slowly add the warm (70°C) Palmitic Acid solution dropwise. Adding the fatty acid solution too quickly can cause localized high concentrations and precipitation.

    • Once all the Palmitic Acid solution has been added, continue to stir the mixture at 37°C for at least one hour to ensure complete complexation[9].

  • Final Steps:

    • Allow the solution to cool to room temperature.

    • Sterile filter the final Palmitic Acid-BSA complex solution through a 0.22 or 0.45 µm filter[10].

    • Aliquot the stock solution into sterile tubes and store at -20°C.

Visualizations

experimental_workflow Experimental Workflow for Preparing PA-BSA Complex cluster_pa Palmitic Acid Preparation cluster_bsa BSA Preparation cluster_complex Complexation cluster_final Final Steps pa_powder Palmitic Acid Powder naoh 0.1M NaOH at 70°C pa_powder->naoh Dissolve pa_stock 100mM PA Stock naoh->pa_stock mixing Add PA Stock to BSA Solution (Dropwise, stirring at 37°C) pa_stock->mixing bsa_powder Fatty Acid-Free BSA nacl 150mM NaCl at 37°C bsa_powder->nacl Dissolve bsa_solution BSA Solution nacl->bsa_solution bsa_solution->mixing incubation Incubate for 1 hour at 37°C mixing->incubation cool Cool to Room Temperature incubation->cool filter Sterile Filter (0.22 µm) cool->filter aliquot Aliquot and Store at -20°C filter->aliquot

Caption: Workflow for preparing Palmitic Acid-BSA complex.

troubleshooting_logic Troubleshooting Precipitation cluster_immediate Immediate Precipitation Causes cluster_delayed Delayed Precipitation Causes start Precipitation Observed q1 When does precipitation occur? start->q1 immediately Immediately upon adding stock to medium q1->immediately Immediately over_time Over time in the PA-BSA complex q1->over_time Over Time c1 High Local Concentration? immediately->c1 d1 Incomplete Complexation? over_time->d1 c2 Medium Temperature Too Low? c1->c2 c3 No Carrier Protein (BSA)? c2->c3 solution1 Solution: Add dropwise to warmed, stirring medium. c3->solution1 d2 Incorrect PA:BSA Ratio? d1->d2 d3 BSA Denatured? d2->d3 solution2 Solution: Ensure complete mixing and correct PA:BSA ratio. d3->solution2

Caption: Troubleshooting logic for Palmitic Acid precipitation.

signaling_pathway Simplified Roles of Palmitic Acid in Cells cluster_membrane Cell Membrane cluster_energy Energy Metabolism cluster_signaling Signaling Precursors pa Palmitic Acid (from PA-BSA complex) phospholipids Phospholipids pa->phospholipids Precursor glycolipids Glycolipids pa->glycolipids Precursor triglycerides Triglycerides (Energy Storage) pa->triglycerides beta_oxidation β-oxidation (Energy Production) pa->beta_oxidation other_fas Other Fatty Acids (e.g., Stearic Acid) pa->other_fas prostaglandins Prostaglandins other_fas->prostaglandins

Caption: Simplified overview of Palmitic Acid's cellular roles.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Formosanin C and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Formosanin C, a major diosgenin saponin, alongside other naturally derived anti-inflammatory agents. The information presented is based on preclinical experimental data and is intended to inform further research and development in the field of inflammation therapeutics.

Note on Nomenclature: While the initial topic of interest was "Palmidin C," publicly available scientific literature predominantly refers to "Formosanin C" for a compound with this name demonstrating anti-inflammatory properties. This guide will focus on Formosanin C, with the assumption that it is the compound of interest or a closely related analogue.

Comparative Efficacy of Anti-inflammatory Compounds

The anti-inflammatory potential of Formosanin C has been evaluated in comparison to other well-established natural compounds. The primary mechanism of action for many of these molecules involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).[1][2][3]

Below is a summary of the comparative effects of Formosanin C and other flavonoids on the production of key inflammatory mediators in LPS-stimulated macrophages.

CompoundTarget MediatorModel SystemIC50 / Effective ConcentrationKey Findings
Formosanin C NO, PGE2, TNF-α, IL-1β, IL-6LPS-stimulated RAW264.7 macrophagesNot specifiedSignificantly blunted the production of all listed mediators.[3]
Apigenin IL-6, IL-1β, TNF-αLPS-stimulated THP-1 and J774A.1 macrophagesNot specifiedSignificantly inhibited the production of pro-inflammatory cytokines.[4]
Luteolin TNF-α, IL-1β, iNOS, COX-2Not specifiedNot specifiedRegulated the expression of these inflammatory mediators.[5]
Quercetin TNF-α, IL-1β, NF-κB, IL-6Hypertriglyceridemia-related acute pancreatitis in rats10, 25, 50 mg/kg body weightReduced inflammatory markers and histopathological damage.[5]
Pterostilbene NO, TNF-α, IL-1β, iNOSLTA-stimulated RAW 264.7 macrophagesNot specifiedSignificantly attenuated the production of inflammatory mediators.[6]
Diosmin IL-1β, TNF-α, IL-6LPS-induced inflammation in miceNot specifiedReduced cytokine production in the paw.[7]

Experimental Methodologies

The following outlines a typical experimental protocol used to assess the anti-inflammatory effects of compounds like Formosanin C.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To investigate the inhibitory effect of a test compound on the production of pro-inflammatory mediators in macrophages stimulated with LPS.

Cell Line: Murine macrophage cell line RAW264.7 or human monocyte-derived macrophages (THP-1).[3][4]

Protocol:

  • Cell Culture: Macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Formosanin C) for a specified period (e.g., 1 hour).[3]

  • Stimulation: Inflammation is induced by adding LPS (a component of Gram-negative bacteria) to the cell culture medium at a concentration of 1 µg/mL.[3][8]

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Cytokines (TNF-α, IL-1β, IL-6): The concentrations of these pro-inflammatory cytokines in the supernatant are measured by ELISA.[3][8]

  • Western Blot Analysis: To investigate the underlying molecular mechanisms, the expression and phosphorylation of key signaling proteins (e.g., IκB, p65, ERK, JNK, p38) in cell lysates are analyzed by Western blotting.[3][6]

Signaling Pathways and Visualizations

The anti-inflammatory effects of Formosanin C and other flavonoids are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators.[8][9] Formosanin C has been shown to inhibit this pathway by downregulating the IKK, IκB, and p65/NF-κB pathway.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB FormosaninC Formosanin C FormosaninC->IKK Inhibition NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription IkB_NFkB->NFkB_nuc Translocation

Caption: Inhibition of the NF-κB signaling pathway by Formosanin C.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[1][10] It consists of a series of protein kinases that are sequentially activated. The main MAPK families involved in inflammation are ERK, JNK, and p38.[1] Activation of these pathways also leads to the production of pro-inflammatory cytokines. Several flavonoids have been shown to exert their anti-inflammatory effects by inhibiting MAPK signaling.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Flavonoids Flavonoids Flavonoids->MAPK Inhibition DNA DNA TranscriptionFactors->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: General inhibition of the MAPK signaling pathway by flavonoids.

Experimental Workflow for Assessing Anti-inflammatory Activity

The overall workflow for evaluating the anti-inflammatory potential of a compound is a multi-step process that begins with in vitro screening and can progress to in vivo animal models.

Experimental_Workflow A Cell Culture (e.g., RAW264.7) B Compound Pre-treatment A->B C LPS Stimulation B->C D Incubation C->D E Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) D->E F Analysis of Signaling Pathways (Western Blot) D->F G Data Analysis and Comparison E->G F->G

References

A Comparative Guide to the Antioxidant Capacity of Palmidin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of compounds structurally analogous to Palmidin C. Due to a lack of direct experimental data on this compound analogs, this guide leverages data from structurally similar flavonoids. The principles of structure-activity relationships discussed here are intended to provide a framework for predicting the antioxidant potential of novel this compound derivatives.

Structure-Activity Relationship of Flavonoids as Analogs

This compound is a complex anthracene derivative. Its antioxidant potential is likely influenced by its phenolic hydroxyl groups. Flavonoids, a well-studied class of polyphenolic compounds, share key structural features with this compound that are critical for antioxidant activity. The antioxidant capacity of flavonoids is primarily determined by the number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on their aromatic rings.[1][2]

Key structural features influencing antioxidant activity in flavonoid analogs include:

  • Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals.[2]

  • Position of Hydroxyl Groups: The position of hydroxyl groups is crucial. An ortho-dihydroxy (catechol) structure in the B-ring significantly enhances antioxidant capacity.[1]

  • Methoxy Groups: The presence of methoxy groups can have a variable effect. In some cases, they can decrease antioxidant activity compared to the corresponding hydroxylated flavonoids.[2]

  • C2=C3 Double Bond and 4-Oxo Group: The presence of a double bond between carbons 2 and 3 in conjugation with a 4-oxo group in the C-ring can increase antioxidant activity.[1]

Comparative Antioxidant Capacity of Flavonoid Analogs

To illustrate the impact of structural modifications on antioxidant activity, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of flavonoids from various studies, as determined by the DPPH and ABTS radical scavenging assays. Lower IC₅₀ values indicate higher antioxidant activity.

CompoundStructureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
Quercetin 3,5,7,3',4'-pentahydroxyflavone21.26 ± 1.332.10 (ethyl acetate fraction)[3][4]
Luteolin 5,7,3',4'-tetrahydroxyflavone71.68 ± 0.06-[3]
Kaempferol 3,5,7,4'-tetrahydroxyflavone45.07 ± 2.12-[3]
Isorhamnetin 3,5,7,4'-tetrahydroxy-3'-methoxyflavone--[5]
Naringenin 5,7,4'-trihydroxyflavanone>200-[3]
Ascorbic Acid (Standard) -91.21 (for comparison)2.93 ± 0.03[6]
Trolox (Standard) -3.77 ± 0.082.34[4][6]

Note: The presented IC₅₀ values are from different studies and are intended for illustrative comparison of the relative activities of these compounds. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is critical. The following are detailed methodologies for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound analogs) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of the sample or standard solution to 190 µL of the ABTS•⁺ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation:

    • Fluorescein solution: Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).

    • AAPH solution: Prepare a fresh solution of AAPH in the same phosphate buffer.

    • Standard: Prepare a series of concentrations of Trolox in the phosphate buffer.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent and then dilute with the phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox equivalents.[7]

Visualizing Cellular Mechanisms and Experimental Workflow

To provide a clearer understanding of the context and processes involved in antioxidant validation, the following diagrams have been generated.

G cluster_0 Oxidative Stress cluster_1 Antioxidant Defense ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage causes Nrf2_pathway Nrf2 Signaling Pathway ROS->Nrf2_pathway activates Antioxidant Antioxidant (e.g., Flavonoid) Antioxidant->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2_pathway->ARE activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS detoxifies

Caption: Simplified signaling pathway of oxidative stress and antioxidant defense.

G cluster_workflow Antioxidant Capacity Validation Workflow cluster_assays In Vitro Assays start Sample Preparation (this compound Analogs & Standards) assay_prep Assay Reagent Preparation start->assay_prep reaction Reaction Incubation start->reaction assay_prep->reaction DPPH DPPH ABTS ABTS ORAC ORAC measurement Spectrophotometric / Fluorometric Measurement reaction->measurement data_analysis Data Analysis (% Inhibition, IC50, TEAC) measurement->data_analysis

Caption: General experimental workflow for validating antioxidant capacity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Palmidin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended procedures for the safe disposal of Palmidin C, a bianthraquinone compound. While specific institutional and local regulations must always be followed, this guide outlines the essential safety and logistical information based on general best practices for chemical waste management.

This compound: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Understanding these properties is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValueReference
Molecular FormulaC₃₀H₂₂O₇[1][2]
Molecular Weight494.49 g/mol [1][3]
Boiling Point717.9 °C[3]
Flash Point401.9 °C[3]
StorageStore at 2°C - 8°C[3]

Note: A comprehensive Safety Data Sheet (SDS) for this compound should be obtained from the supplier for detailed physical and chemical properties, as well as specific handling and safety information. Biosynth and other chemical suppliers can provide an MSDS upon request.[3]

Health Hazard Information

Based on general principles for similar chemical compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is crucial to avoid breathing dust and to wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide:

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Waste Disposal:

    • Dispose of the contents and the container at an approved waste disposal facility.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for specific instructions on disposal procedures and to arrange for pickup.

Experimental Protocols

While this document focuses on disposal, it is important to note that all experimental work with this compound should be conducted under a fume hood to minimize inhalation exposure. All equipment and surfaces that come into contact with the compound should be decontaminated after use.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PalmidinC_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_improper_disposal Improper Disposal (Avoid) start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste seal_container Securely Seal the Container collect_waste->seal_container store_waste Store in a Cool, Dry, Well-Ventilated Area seal_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs follow_instructions Follow Specific Disposal Instructions contact_ehs->follow_instructions end_point End: Waste Properly Disposed follow_instructions->end_point improper_drain Do Not Pour Down Drain improper_trash Do Not Discard in Regular Trash

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Palmidin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Palmidin C, a botanical compound utilized in advanced dermatological and cosmetic research.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection GlovesHandle with impervious gloves. Nitrile rubber with a minimum layer thickness of 0.11 mm is recommended.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection RespiratorUse a NIOSH-approved respirator or equivalent if dusts are generated. A P2 filter is recommended.

Operational and Handling Procedures

Handling:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Contaminated work clothing must not be allowed out of the workplace.

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.

  • Store locked up.

  • Store at 2°C - 8°C.[1]

Emergency and Disposal Plans

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Move person into fresh air. Call a POISON CENTER/doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a doctor if you feel unwell.[2][3]

Spill Response: In the event of a spill, follow these steps:

  • Evacuate the danger area and ensure adequate ventilation.

  • Avoid inhalation of dust and substance contact.

  • Wear appropriate personal protective equipment as outlined above.

  • Cover drains to prevent entry into the sewer system.

  • Take up the spilled material dry and place it in a suitable container for disposal.

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

  • Do not let the product enter drains.

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for managing a this compound spill in a laboratory setting.

PalmidinC_Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate 1. Ventilate Ensure Ventilation Evacuate->Ventilate 2. PPE Don Appropriate PPE Ventilate->PPE 3. CoverDrains Cover Drains PPE->CoverDrains 4. Collect Collect Spilled Material CoverDrains->Collect 5. Clean Clean Affected Area Collect->Clean 6. Containerize Place in Labeled Container Clean->Containerize 7. Dispose Dispose as Hazardous Waste Containerize->Dispose 8.

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmidin C
Reactant of Route 2
Palmidin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.